Taurochenodeoxycholic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-BJLOMENOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020121 | |
| Record name | Taurochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurochenodesoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-35-8, 6009-98-9 | |
| Record name | Taurochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurochenodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurochenodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taurochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6009-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAUROCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Taurochenodesoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms and Cellular Interactions of Sodium Taurochenodeoxycholate
Sodium taurochenodeoxycholate, a primary conjugated bile acid, functions as a significant signaling molecule within the body, orchestrating a variety of metabolic and cellular processes through its interaction with specific receptors and signaling pathways.
Interactions with Bile Acid Receptors and Signaling Pathways
Sodium taurochenodeoxycholate exerts its effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. frontiersin.orgresearchgate.net
Sodium taurochenodeoxycholate is a potent agonist of the Farnesoid X Receptor (FXR). nih.govnih.gov Upon binding, it initiates a cascade of molecular events that regulate the expression of numerous target genes. This interaction is central to the feedback mechanism that controls bile acid synthesis and transport. nih.govmdpi.com The activation of FXR by ligands like sodium taurochenodeoxycholate leads to the regulation of genes involved in cholesterol metabolism. medchemexpress.com
Impact on Gene Expression Regulation
The activation of FXR by sodium taurochenodeoxycholate directly influences the transcription of genes crucial for bile acid homeostasis. One of the key target genes is the small heterodimer partner (SHP), which, once induced, represses the activity of other transcription factors responsible for the expression of enzymes like cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govmdpi.com This negative feedback loop is essential for preventing the accumulation of cytotoxic levels of bile acids. Furthermore, FXR activation upregulates the expression of the bile salt export pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes. nih.gov In the intestine, FXR activation stimulates the expression of fibroblast growth factor 19 (FGF19), which also contributes to the repression of CYP7A1 in the liver. nih.gov
Below is a table summarizing the key FXR target genes regulated by sodium taurochenodeoxycholate and their primary functions.
| Target Gene | Effect of FXR Activation | Primary Function |
| SHP (Small Heterodimer Partner) | Upregulation | Represses bile acid synthesis by inhibiting CYP7A1. nih.govmdpi.com |
| BSEP (Bile Salt Export Pump) | Upregulation | Promotes the efflux of bile acids from hepatocytes. nih.gov |
| FGF19 (Fibroblast Growth Factor 19) | Upregulation | Inhibits bile acid synthesis in the liver. nih.gov |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Downregulation (via SHP and FGF19) | Rate-limiting enzyme in bile acid synthesis. nih.govmdpi.com |
| OSTα/OSTβ (Organic Solute Transporter) | Upregulation | Mediates the basolateral efflux of bile acids from enterocytes and hepatocytes. mdpi.com |
Recent studies have elucidated the role of sodium taurochenodeoxycholate in regulating glucose metabolism through the FXR-KATP channel axis in pancreatic β-cells. Activation of FXR by sodium taurochenodeoxycholate has been shown to acutely stimulate glucose-induced insulin (B600854) secretion. nih.gov This effect is mediated by the inhibition of ATP-sensitive potassium (KATP) channels in β-cells. nih.gov The closure of these channels leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. This nongenomic action of FXR provides a direct link between bile acid signaling and the regulation of blood glucose levels. nih.gov The FXR-mediated inhibition of KATP channel activity is dependent on intact cellular metabolism. nih.gov
Takeda G protein-coupled receptor 5 (TGR5) Interactions
In addition to its well-established role as an FXR agonist, sodium taurochenodeoxycholate also interacts with the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor. mdpi.commdpi.com
The interaction of sodium taurochenodeoxycholate with TGR5 leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov This elevation in cAMP activates protein kinase A (PKA) and other downstream signaling pathways. researchgate.netcjnmcpu.com The TGR5-mediated increase in cAMP has been demonstrated in various cell types and is implicated in a range of physiological responses, including anti-inflammatory effects. mdpi.comresearchgate.net For instance, in macrophages, the activation of the TGR5-cAMP pathway can lead to the suppression of inflammatory cytokine production. nih.gov
The following table outlines the key steps in the TGR5 signaling pathway initiated by sodium taurochenodeoxycholate.
| Step | Molecular Event | Consequence |
| 1. Ligand Binding | Sodium taurochenodeoxycholate binds to the TGR5 receptor. mdpi.comnih.gov | Conformational change in the receptor. |
| 2. G-protein Activation | The activated TGR5 receptor couples with and activates the Gsα subunit of a heterotrimeric G protein. dovepress.com | Dissociation of the Gαs subunit. |
| 3. Adenylyl Cyclase Activation | The activated Gsα subunit stimulates adenylyl cyclase. nih.gov | Conversion of ATP to cAMP. nih.gov |
| 4. cAMP Elevation | Intracellular levels of cAMP increase significantly. mdpi.comnih.gov | Activation of downstream effectors. |
| 5. PKA Activation and Downstream Signaling | cAMP binds to and activates Protein Kinase A (PKA). researchgate.netcjnmcpu.com | Phosphorylation of target proteins, leading to cellular responses such as modulation of inflammation. researchgate.netnih.gov |
Other Potential Receptor-Mediated Effects
While the interactions with FXR and TGR5 are the most extensively studied, emerging research suggests that sodium taurochenodeoxycholate may have other receptor-mediated effects. Some studies indicate potential interactions with other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the vitamin D receptor (VDR), although the physiological significance of these interactions is still being investigated. uni-duesseldorf.de Additionally, some bile acids have been shown to interact with the sphingosine-1-phosphate receptor 2 (S1PR2). uni-duesseldorf.demdpi.com There is also evidence that taurochenodeoxycholic acid can activate the phospholipase C-inositol trisphosphate-Ca2+ signaling pathway by increasing glucocorticoid receptor expression. srce.hr Further research is needed to fully elucidate the complete spectrum of receptor interactions and the resulting cellular consequences of sodium taurochenodeoxycholate.
Modulation of Cellular Transport Systems
Sodium taurochenodeoxycholate interacts with and modulates the function of several key cellular transport systems involved in bile acid homeostasis. These interactions are crucial for maintaining the proper uptake, efflux, and enterohepatic circulation of bile acids.
Sodium Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) Regulation
The Sodium Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. nih.govsolvobiotech.com The function and localization of NTCP are tightly regulated through various mechanisms, including post-translational modifications and are subject to species-specific variations.
The activity of NTCP is modulated by post-translational modifications, primarily phosphorylation and dephosphorylation, which influence its translocation to and from the plasma membrane. nih.gov NTCP is a serine/threonine phosphorylated protein. nih.gov The cholestatic bile salt taurolithocholate has been shown to inhibit hepatic taurocholate uptake by decreasing the levels of NTCP in the plasma membrane. nih.gov Similarly, taurochenodeoxycholate (TCDC) has been found to inhibit taurocholate uptake at the sinusoidal membrane through a mechanism that is dependent on the activity of protein kinase C (PKC) and the protein phosphatase calcineurin, as suggested by its sensitivity to the inhibitors chelerythrine (B190780) and cypermethrin. nih.gov
Furthermore, the subcellular localization of NTCP is a dynamic process. For instance, hyperosmolarity can induce the retrieval of NTCP from the basolateral membrane in a Fyn-dependent manner. This retrieval can be reversed by tauroursodeoxycholate (TUDC), which triggers the re-insertion of NTCP into the membrane via a pathway involving β1-integrin and the formation of cyclic AMP (cAMP). nih.gov This suggests that different bile acids can exert distinct regulatory effects on the trafficking of NTCP. Signaling pathways involving cAMP, calcium, nitric oxide, phosphoinositide 3-kinase (PI3K), and protein phosphatases are all implicated in the post-translational regulation of NTCP localization. nih.gov
| Factor | Effect on NTCP | Mediating Pathway/Mechanism | Reference |
|---|---|---|---|
| Taurochenodeoxycholate (TCDC) | Inhibition of taurocholate uptake | Dependent on Protein Kinase C (PKC) and Calcineurin | nih.gov |
| Tauroursodeoxycholate (TUDC) | Re-insertion into plasma membrane after hyperosmotic retrieval | β1-integrin-mediated formation of cAMP | nih.gov |
| Taurolithocholate | Decreased plasma membrane levels | Inhibition of hepatic taurocholate uptake | nih.gov |
| cAMP | Insertion into the plasma membrane | Activation of Protein Phosphatase 2B (PP2B) via Ca2+-calmodulin kinase | nih.gov |
The regulation and function of NTCP exhibit significant differences across species, which can have important implications for preclinical drug development and the translation of animal model findings to humans. frontiersin.org For example, rosuvastatin (B1679574) is a substrate for human NTCP but not for its rat ortholog (Ntcp). frontiersin.orgnih.gov Conversely, the drug bosentan (B193191) is a much more potent inhibitor of rat Ntcp than human NTCP. frontiersin.orgnih.gov
Further illustrating these species-specific differences, taurolithocholate was found to decrease Ntcp levels in rat plasma membranes but had no such effect on human NTCP. frontiersin.org In contrast, nitric oxide decreased NTCP in human plasma membranes but did not affect Ntcp in rat plasma membranes. frontiersin.org The expression levels of the transporter also vary among species, with studies showing that Ntcp expression in mice and rats is significantly higher than in humans and monkeys. nih.govresearchgate.net These differences in substrate specificity, inhibitor sensitivity, and expression levels underscore the importance of considering species-specific characteristics when studying the effects of compounds like sodium taurochenodeoxycholate on NTCP.
| Compound/Factor | Effect on Human NTCP | Effect on Rat Ntcp | Reference |
|---|---|---|---|
| Rosuvastatin | Substrate | Not a substrate | frontiersin.orgnih.gov |
| Bosentan | Less potent inhibitor | More potent inhibitor | frontiersin.orgnih.gov |
| Taurolithocholate | No impact on plasma membrane levels | Decreased plasma membrane levels | frontiersin.org |
| Nitric Oxide | Decreased plasma membrane levels | No alteration in plasma membrane levels | frontiersin.org |
Apical Sodium-Dependent Bile Salt Transporter (ASBT/SLC10A2) Functionality
The Apical Sodium-Dependent Bile Salt Transporter (ASBT), encoded by the SLC10A2 gene, is located on the apical membrane of enterocytes in the terminal ileum and is essential for the reabsorption of bile acids from the intestine. nih.govnih.gov ASBT transports both conjugated and unconjugated bile acids, with a preference for conjugated forms like taurochenodeoxycholate. nih.govsolvobiotech.com This transporter operates in a sodium-dependent manner, with a coupling stoichiometry of 2:1 for sodium to bile acid. nih.gov
The functionality of ASBT is critical for the efficient enterohepatic circulation of bile acids, with the transporter having a high capacity for reabsorption. nih.gov Like NTCP, the function of ASBT is subject to post-translational regulation. Phosphorylation is a key post-translational modification that is critical for the functional expression of ASBT. solvobiotech.com Inhibition of phosphorylation can lead to decreased protein levels due to the internalization of ASBT from the cell surface and subsequent degradation through a proteasome-dependent pathway. solvobiotech.com This highlights the importance of cellular signaling pathways in maintaining the functionality of this key bile acid transporter.
Influence on Bile Salt Export Pump (BSEP/ABCB11)
The Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter family encoded by the ABCB11 gene, is located on the canalicular membrane of hepatocytes and is the primary transporter responsible for the efflux of monovalent conjugated bile salts from the liver into the bile. nih.govbioivt.com BSEP exhibits a high affinity for conjugated bile acids, with the affinity being in the order of taurochenodeoxycholate (TCDCA) > taurocholate (TCA) > taurodeoxycholate (B1243834) (TDCA) > glycocholate (GCA). nih.gov
The transport of bile salts by BSEP is an ATP-dependent process. researchgate.net Inhibition of BSEP function by drugs or genetic mutations can lead to the accumulation of cytotoxic bile salts within hepatocytes, resulting in cholestatic liver injury. bioivt.comresearchgate.net While sodium taurochenodeoxycholate is a high-affinity substrate for BSEP, further research is needed to determine if it also has any direct modulatory or inhibitory effects on the transporter's activity beyond being transported.
Effects on Intracellular Calcium Concentration ([Ca2+]c)
Bile acids, including taurochenodeoxycholate, have been shown to modulate intracellular calcium concentration ([Ca2+]c), a crucial second messenger involved in a multitude of cellular processes. Studies have demonstrated that this compound can significantly increase the levels of inositol (B14025) trisphosphate (IP3) and intracellular free Ca2+ concentrations. srce.hr This effect is thought to be mediated through the activation of the phospholipase C (PLC)-IP3-Ca2+ signaling pathway. srce.hr
In a study on fibroblast-like synoviocytes derived from rats with adjuvant arthritis, this compound was found to induce the expression of the glucocorticoid receptor, which in turn activated the PLC-IP3-Ca2+ pathway, leading to elevated intracellular calcium. srce.hr Another study in a colonic cell line showed that taurodeoxycholate activates potassium and chloride conductances through an IP3-mediated release of calcium from intracellular stores. nih.gov Furthermore, studies with the related bile acid tauroursodeoxycholic acid (TUDCA) in isolated rat hepatocytes have shown that it potently modulates intracellular calcium signals by mobilizing microsomal IP3-sensitive calcium stores and inducing the influx of extracellular calcium. nih.gov These findings collectively suggest that sodium taurochenodeoxycholate can influence cellular function by modulating intracellular calcium signaling pathways.
| Bile Acid | Cell Type | Effect on [Ca2+]c | Proposed Mechanism | Reference |
|---|---|---|---|---|
| This compound | Rat fibroblast-like synoviocytes | Increase | Activation of Phospholipase C-Inositol Trisphosphate-Ca2+ signaling pathway | srce.hr |
| Taurodeoxycholate | Colonic cell line (T84) | Increase (release from intracellular stores) | IP3-mediated release | nih.gov |
| Tauroursodeoxycholic acid (TUDCA) | Rat hepatocytes | Increase (mobilization from stores and influx) | Mobilization of microsomal IP3-sensitive Ca2+ stores and influx of extracellular Ca2+ | nih.gov |
Membrane Interactions and Solubilization Properties
Sodium taurochenodeoxycholate (TCDC) is an ionic, amphiphilic biosurfactant with a rigid steroid skeleton, a property that dictates its profound interactions with biological membranes and its role in solubilization. nih.govmdpi.com As a bile salt, its primary physiological function involves the emulsification and solubilization of dietary lipids and fat-soluble vitamins, facilitating their absorption. nih.gov Its detergent-like properties are also harnessed in biochemical research for the solubilization of lipids and membrane-bound proteins. dakenchem.comscbt.com
The mechanism of its interaction with membranes is complex, involving partitioning into the lipid bilayer, altering membrane fluidity, and, at sufficient concentrations, causing membrane disruption and solubilization. nih.govfrontiersin.org
Detailed Research Findings
Research into the membrane interactions of TCDC reveals its capacity to significantly alter the physical state and integrity of lipid bilayers. As an anionic detergent, it readily interacts with phospholipids (B1166683) in cell membranes. mdpi.comsigmaaldrich.com Studies have shown that bile salts adsorb to lipid vesicles with an affinity that corresponds to their relative hydrophobicity. nih.gov This interaction can increase the fluidity of both apical and basolateral membranes, a key mechanism behind its use as an absorption enhancer in drug delivery. nih.gov
At higher concentrations, this interaction can become disruptive. In studies using isolated perfused rat livers, perfusion with TCDC led to a substantial release of plasma-membrane enzymes, such as 5'-nucleotidase and alkaline phosphodiesterase, into the bile. nih.gov This indicates a solubilizing effect on the membrane structure. A comparative study noted that taurochenodeoxycholate required a lower biliary concentration to induce phospholipid output compared to tauroursodeoxycholate. nih.gov Further research demonstrated that the interaction of TCDC with membranes can lead to the release of phosphorus, phospholipids, and proteins. nih.gov
The solubilizing action of sodium taurochenodeoxycholate is fundamentally linked to its ability to form micelles. nih.gov Like other bile salts, it self-associates into small aggregates called primary micelles above a specific concentration known as the critical micelle concentration (CMC). nih.gov These primary micelles are formed through hydrophobic interactions and can further associate via hydrogen bonding to form larger secondary micelles. nih.gov The ability of these micelles to incorporate otherwise insoluble molecules, such as lipids and hydrophobic drugs, is central to their function. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) studies have provided detailed insights into the solubilization sites within TCDC micelles. Research on the competitive solubilization of sterols and aromatic compounds suggests that they are housed at different locations within the micelle. researchgate.net For instance, the solubilization of aromatic compounds was found to alter the micellar core to a more loosely packed state. researchgate.net This indicates specific and distinct interaction sites for different types of hydrophobic molecules.
Physicochemical and Detergent Properties of Sodium Taurochenodeoxycholate
| Property | Value/Description | Source(s) |
| Molecular Formula | C₂₆H₄₄NNaO₆S | dakenchem.comsigmaaldrich.com |
| Molecular Weight | 521.69 g/mol | dakenchem.comsigmaaldrich.com |
| Appearance | White to off-white crystalline powder | dakenchem.com |
| Critical Micelle Concentration (CMC) | 1 to 4 mM | dakenchem.com |
| Aggregation Number | ~6 | dakenchem.com |
| Hydrophilic-Lipophilic Balance (HLB) | 20.1 | sigmaaldrich.com |
| Description | Anionic, mild ionic detergent | dakenchem.comsigmaaldrich.com |
Observed Effects of Sodium Taurochenodeoxycholate on Biological Membranes
| System Studied | Observation | Research Focus | Source(s) |
| Isolated Perfused Rat Livers | Caused substantial output of plasma-membrane enzymes (5'-nucleotidase, alkaline phosphodiesterase) and phospholipids into bile. | Effect on biliary composition and cell damage. | nih.gov |
| Everted Rat Small Intestine | Caused the release of phosphorus, phospholipid, and protein from the intestinal membrane. | General effect on biological membrane components. | nih.gov |
| Model Phospholipid Vesicles | Adsorbs to vesicles with an affinity related to its hydrophobicity; can displace other bile salts. | Physico-chemical mechanisms of bile salt-membrane interactions. | nih.gov |
| General Biological Membranes | Increases fluidity of apical and basolateral membranes. | Role as a drug absorption enhancer. | nih.gov |
Metabolic Regulation by Sodium Taurochenodeoxycholate
Lipid Metabolism Modulation
Sodium taurochenodeoxycholate is a key regulator of lipid metabolism, influencing cholesterol homeostasis, lipoprotein secretion, and interacting with the gut microbiota to affect systemic lipid levels.
As a direct derivative of cholesterol catabolism, Sodium taurochenodeoxycholate is integral to the body's management of cholesterol. oup.comnih.gov Its administration has been reported to decrease the formation of cholesterol in liver hepatocytes. researchgate.netnih.gov Research in animal models provides specific insights into its effects on cholesterol dynamics.
Table 1: Effect of Sodium Taurochenodeoxycholate on Sterol Metabolism in Rats
| Parameter | Control Group | Sodium taurochenodeoxycholate Group | Outcome |
| Cholesterol Absorption | Baseline | No significant influence | Neutral |
| Acidic Steroid Synthesis | Baseline | Decreased | Inhibition |
| Cholesterol Turnover | Baseline | Decreased | Inhibition |
| Cholesterol Balance | Baseline | Decreased | Inhibition |
This table summarizes findings from studies on rats fed a standard diet, comparing control animals to those receiving a diet supplemented with Sodium taurochenodeoxycholate. Data is derived from Cohen et al. (1977). nih.gov
Research using an in vitro model of newborn swine intestinal epithelial cells has shown that Sodium taurochenodeoxycholate can influence the secretion of lipoproteins. When these cells were incubated with a combination of lipids including taurocholate, phosphatidylcholine, cholesterol, and Sodium taurochenodeoxycholate, the basolateral secretion of apolipoprotein B (apo B) was significantly reduced compared to controls. researchgate.net Since apo B is the primary apolipoprotein for chylomicrons and very-low-density lipoproteins (VLDL), this finding suggests a role for Sodium taurochenodeoxycholate in modulating the output of these key lipid-transporting particles from enterocytes. researchgate.net
The gut microbiota is a critical regulator of host metabolism, and its interaction with bile acids is a key mechanism through which it influences lipid metabolism. nih.govnih.gov Gut bacteria actively metabolize primary bile acids, such as the chenodeoxycholic acid precursor to TCDC, into secondary bile acids. This biotransformation alters the bile acid pool composition, which in turn affects host metabolic signaling. nih.gov
The composition of the gut microbiota can influence the efficacy of lipid-lowering therapies. For instance, certain primary and secondary bile metabolites, including taurochenodeoxycholic acid, have been correlated with the lipid-lowering response to statins. nih.gov This suggests a modulatory effect of the gut microbiome on the therapeutic capability of statins, based on its regulation of bile acid metabolites like Sodium taurochenodeoxycholate. nih.gov
Impact on Cholesterol Metabolism and Turnover
Glucose Homeostasis Regulation
Beyond lipid metabolism, bile acids are now recognized as important signaling molecules in the regulation of glucose homeostasis. researchgate.net This function is largely mediated through the activation of specific receptors, such as the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. oup.com Sodium taurochenodeoxycholate is an agonist for the TGR5 receptor.
Activation of TGR5 in enteroendocrine L-cells of the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is an incretin (B1656795) hormone that plays a crucial role in maintaining glucose balance by enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, inhibiting glucagon (B607659) secretion, and slowing gastric emptying. nih.gov Therefore, by activating TGR5, Sodium taurochenodeoxycholate can trigger the GLP-1 pathway, leading to improved pancreatic function and better glucose tolerance. nih.gov This mechanism positions bile acids like TCDC as key contributors to the intricate network that controls blood sugar levels.
Beta-Cell Electrical Activity Modulation
The acute stimulation of insulin secretion by sodium taurochenodeoxycholate is intrinsically linked to its ability to modulate the electrical activity of pancreatic beta-cells. The resting membrane potential of a beta-cell is largely determined by the activity of ATP-sensitive potassium (KATP) channels. Under basal glucose conditions, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized state.
Upon stimulation with glucose, cellular metabolism increases the ATP/ADP ratio, leading to the closure of KATP channels and subsequent membrane depolarization. TCDC augments this process. By activating FXR, TCDC further promotes the inhibition of KATP channel activity. This leads to a more pronounced depolarization of the beta-cell membrane.
This depolarization is a critical event, as it triggers the opening of voltage-gated calcium channels. The influx of extracellular calcium through these channels results in a rapid increase in the intracellular calcium concentration ([Ca2+]c). The elevated [Ca2+]c acts as the primary signal for the exocytosis of insulin-containing vesicles. Therefore, by modulating the electrical activity of beta-cells, TCDC effectively amplifies the glucose-induced signal for insulin release. This electrophysiological modulation is a key component of the bile acid's role in glycemic control.
Table 2: Electrophysiological Effects of Sodium Taurochenodeoxycholate on Pancreatic Beta-Cells
| Parameter | Effect of Sodium Taurochenodeoxycholate (TCDC) | Underlying Mechanism | Reference |
|---|---|---|---|
| Membrane Potential | Depolarization | Inhibition of KATP channels via FXR activation | nih.govnih.gov |
| Intracellular Ca2+ Concentration ([Ca2+]c) | Increased | Influx through voltage-gated calcium channels following depolarization | nih.gov |
| KATP Channel Activity | Inhibited | Mediated by FXR activation in the presence of intact metabolism | nih.govnih.gov |
Connection to Type 2 Diabetes Mellitus Pathophysiology
The intricate regulation of insulin secretion by bile acids such as sodium taurochenodeoxycholate has significant implications for the pathophysiology of Type 2 Diabetes Mellitus (T2DM). ucsf.edunih.govnih.gov T2DM is characterized by both insulin resistance in peripheral tissues and a progressive decline in pancreatic beta-cell function. ucsf.edunih.govnih.gov Alterations in bile acid signaling have been observed in individuals with T2DM, suggesting a potential role for these molecules in the development and progression of the disease. nih.govnih.gov
Given that TCDC enhances glucose-stimulated insulin secretion, dysregulation of its signaling pathways could contribute to the impaired insulin release seen in T2DM. The farnesoid X receptor (FXR), the primary target of TCDC in beta-cells, is a key regulator of glucose and lipid metabolism. nih.gov Impaired FXR signaling could lead to a diminished response of beta-cells to glucose, thereby exacerbating hyperglycemia.
Enterohepatic Metabolism of Bile Acids and its Regulation by Sodium Taurochenodeoxycholate
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for their digestive and metabolic functions. mdpi.com Sodium taurochenodeoxycholate, as a major component of the bile acid pool, plays a pivotal role in the regulation of this circuit. This regulation is primarily mediated through the activation of the farnesoid X receptor (FXR) in both the liver and the intestine. frontiersin.orgunesp.br
In the liver, bile acids, including TCDC, are synthesized from cholesterol. Following their conjugation with taurine (B1682933) or glycine (B1666218), they are secreted into the bile. Upon reaching the intestine, they facilitate the absorption of dietary fats and lipids. In the terminal ileum, the majority of bile acids are reabsorbed and transported back to the liver via the portal circulation. mdpi.com
Sodium taurochenodeoxycholate regulates this process through a negative feedback mechanism. nih.gov High concentrations of bile acids in the ileum activate FXR, which in turn induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). frontiersin.org FGF19 travels through the portal circulation to the liver, where it binds to its receptor, a complex of FGF receptor 4 (FGFR4) and β-Klotho. This binding initiates a signaling cascade that represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. frontiersin.org
Role of Sodium Taurochenodeoxycholate in Pathophysiological States
Hepatic Disorders and Cholestasis
The concentration and metabolism of sodium taurochenodeoxycholate are closely linked to the health of the liver. In hepatic disorders, the balance of bile acids is often disrupted, leading to pathological consequences.
In patients with liver cirrhosis, the serum levels of numerous bile acids are significantly altered. Studies have consistently shown that the serum concentration of sodium taurochenodeoxycholate is markedly increased in individuals with liver cirrhosis compared to healthy controls nih.govnih.gov. This elevation is indicative of impaired hepatic function, as the cirrhotic liver is unable to efficiently clear bile acids from the portal circulation and secrete them into the bile.
The accumulation of TCDCA and other bile acids in the systemic circulation is associated with the progression and severity of cirrhosis nih.govnih.gov. Research involving patients with hepatitis B-induced cirrhosis has identified TCDCA as one of five key bile acids that are significantly altered across different pathological stages of the disease, as classified by the Child-Pugh scoring system nih.gov. The dynamic changes in its serum levels reflect the exacerbation of liver function, highlighting its potential as a biomarker for staging and monitoring the progression of liver cirrhosis nih.govnih.gov. With increasing severity of cirrhosis, there is a notable spillover of bile acids into the systemic circulation, where the relative proportion of taurine (B1682933) conjugates, including TCDCA, increases frontiersin.org.
| Condition | Relative Serum Level of Sodium Taurochenodeoxycholate | Clinical Implication |
| Healthy | Normal | Efficient enterohepatic circulation and hepatic clearance. |
| Liver Cirrhosis | Significantly Increased | Impaired hepatic uptake and clearance; correlates with disease severity. nih.govnih.gov |
Cholestasis is a condition characterized by a reduction or stoppage of bile flow. In cholestatic liver diseases, the retention of bile acids, including TCDCA, within hepatocytes leads to cellular injury nih.gov. The accumulation of these bile acids can cause oxidative stress and mitochondrial injury in liver cells nih.gov. This cellular stress can trigger inflammatory responses, contributing to the progression of liver damage, inflammation, and fibrosis that are hallmarks of chronic cholestatic conditions nih.govnih.gov. While the accumulation of endogenous TCDCA is part of the pathological process, its specific role in cholangiocyte (bile duct cell) injury is an area of ongoing investigation nih.gov.
| Pathological Process | Role of Sodium Taurochenodeoxycholate |
| Hepatocyte Injury | Accumulation within hepatocytes leads to oxidative stress and mitochondrial damage. nih.gov |
| Inflammation | Stressed hepatocytes release inflammatory signals, contributing to liver inflammation. nih.gov |
| Fibrosis | Bile acid accumulation stimulates stellate cells, promoting liver fibrosis. nih.gov |
Gastrointestinal System Implications
Beyond the liver, sodium taurochenodeoxycholate exerts significant effects on the gastrointestinal tract, influencing the integrity of the intestinal barrier and the behavior of epithelial cells.
The intestinal barrier is a critical interface that separates the gut lumen from the internal environment. Bile acids are known to modulate this barrier. While high concentrations of certain bile salts can impair barrier function, the specific effects of TCDCA are complex. Studies using related compounds like sodium taurocholate have shown that high concentrations can induce intestinal mucosal injury and increase permeability nih.gov. This increased permeability, or "leaky gut," can allow for the translocation of harmful substances like endotoxins from the gut into the bloodstream, potentially contributing to systemic inflammation frontiersin.org. The detergent properties of bile salts can interact with the phospholipids (B1166683) in cell membranes, which can alter barrier integrity mdpi.com.
Bile acids can influence the dynamics of intestinal epithelial cells, including their proliferation, migration, and loss nih.gov. Research on the related bile salt taurodeoxycholate (B1243834) has demonstrated that exposure to physiological concentrations can significantly increase the proliferation of intestinal epithelial cells johnshopkins.edunih.gov. This effect was found to be mediated, at least in part, through a c-myc-dependent mechanism, which is a key regulator of cell growth johnshopkins.edunih.gov. After several days of exposure, an increase in the S-phase (synthesis phase) and a decrease in the G1-phase (gap 1 phase) of the cell cycle were observed, indicating a stimulation of cell division johnshopkins.edunih.gov. These findings suggest that conjugated bile acids like TCDCA are important regulatory factors for maintaining the mucosal lining of the intestine.
Metabolic Syndrome and Related Conditions
Bile acids, including TCDCA, are crucial signaling molecules in the regulation of lipid, glucose, and energy metabolism. researchgate.net Their dysregulation is associated with metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.
Atherosclerotic cardiovascular disease (ASCVD) is a condition characterized by the buildup of cholesterol-laden plaques in the arteries. webmd.com While elevated low-density lipoprotein (LDL) cholesterol is a primary risk factor, chronic inflammation also plays a critical role in the initiation and progression of atherosclerosis. nih.govmdpi.com
The link between Sodium Taurochenodeoxycholate and ASCVD risk is not yet fully established through direct evidence. However, its role can be inferred from the broader functions of bile acids in cholesterol metabolism and inflammation. Bile acids are the end-products of cholesterol metabolism in the liver, and their synthesis is a major pathway for cholesterol disposal. researchgate.net Therapeutic interruption of bile acid reabsorption is a known strategy to lower LDL cholesterol. mdpi.com
One study investigating the association between six secondary bile acids and cardiovascular disease (CVD) risk in a cohort of men over a 16-year follow-up did not find a statistically significant association for taurochenodeoxycholate. ahajournals.org However, other research has identified TCDCA as one of several metabolites associated with circulating fibrinogen. medrxiv.org Fibrinogen is an inflammatory marker and a key protein in blood clotting, and elevated levels are linked to an increased risk of cardiovascular events. medrxiv.org This association suggests a potential, albeit indirect, link between TCDCA and the pro-inflammatory and pro-thrombotic states that contribute to atherosclerosis.
Adipose tissue is a key endocrine organ that regulates metabolic homeostasis. In conditions like obesity, adipose tissue can become dysfunctional, leading to chronic low-grade inflammation, insulin (B600854) resistance, and ectopic lipid accumulation. researchgate.net Bile acids are known to influence adipose tissue function, primarily through the activation of the farnesoid X receptor (FXR), which is expressed in adipose tissue. nih.govuniversiteitleiden.nl
Activation of FXR in adipocytes can have complex effects. Studies have shown that sustained FXR expression in adipose tissue can limit its storage capacity, promote fibrosis, and ultimately drive the ectopic accumulation of lipids in other organs, contributing to insulin resistance. nih.gov As a primary bile acid, TCDCA is an agonist for FXR, suggesting it may play a role in these processes.
Furthermore, bile acid signaling can promote the "browning" of white adipose tissue (WAT), a process where white fat cells take on characteristics of brown fat cells, which are specialized for burning energy and producing heat. This effect is thought to be mediated by the Takeda G protein-coupled receptor 5 (TGR5), another receptor activated by bile acids. Dietary supplementation with bile acids has been shown to protect against diet-induced obesity in animal models, partly by increasing brown adipocyte markers in white adipose tissue. researchgate.netmdpi.com
Neurodegenerative and Neurological Disorders
Emerging evidence suggests that bile acids can cross the blood-brain barrier and exert signaling functions within the central nervous system (CNS). Their roles in neuroprotection and neuroinflammation are areas of active investigation.
While much of the research on the neuroprotective effects of bile acids has focused on tauroursodeoxycholic acid (TUDCA), recent studies have begun to elucidate a potential role for TCDCA. nih.govnih.gov
A significant study using a mouse model of multiple sclerosis, a chronic autoimmune disease of the CNS characterized by demyelination and neurodegeneration, demonstrated that TCDCA treatment effectively alleviated the progression of the disease. mdpi.com Mice treated with TCDCA showed improved neurobehavior compared to untreated models. This finding suggests that TCDCA may have direct neuroprotective effects that help mitigate the neuronal damage associated with this neurodegenerative condition. mdpi.com
Table 1: Effects of TCDCA in an Animal Model of Multiple Sclerosis
| Parameter | Observation | Source |
|---|---|---|
| Disease Progression | TCDCA effectively alleviated the progression of Experimental Autoimmune Encephalomyelitis (EAE). | mdpi.com |
Neuroinflammation, characterized by the activation of glial cells like astrocytes and microglia, is a key feature of many neurodegenerative and neurological disorders. TCDCA has been shown to exert potent anti-neuroinflammatory effects.
In a study on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, TCDCA treatment mitigated the hyperactivation of astrocytes. mdpi.com It significantly down-regulated the expression of key pro-inflammatory mediators in the brain cortex. mdpi.com In vitro experiments using an astrocytic cell line further confirmed that TCDCA dose-dependently decreased the production of nitric oxide (NO) and the expression of inflammatory proteins. mdpi.com
The mechanism for this anti-inflammatory action appears to be mediated through the G-protein coupled bile acid receptor, TGR5. The study demonstrated that TCDCA's effects were dependent on this receptor and involved the inhibition of the AKT/NF-κB signaling pathway, a central pathway in inflammatory responses. mdpi.com By inhibiting the activation and nuclear translocation of NF-κB, TCDCA effectively suppresses the transcription of numerous inflammatory genes. mdpi.com
Table 2: Influence of TCDCA on Neuroinflammatory Markers
| Inflammatory Marker | Effect of TCDCA Treatment | Cellular Model | Source |
|---|---|---|---|
| iNOS | Decreased mRNA and protein expression | Brain Cortex & C6 Astrocytes | mdpi.com |
| COX2 | Decreased mRNA expression | Brain Cortex & C6 Astrocytes | mdpi.com |
| TNF-α | Decreased mRNA expression | Brain Cortex | mdpi.com |
| IL-1β | Decreased mRNA expression | Brain Cortex | mdpi.com |
| IL-6 | Decreased mRNA expression | Brain Cortex | mdpi.com |
| Nitric Oxide (NO) | Decreased production | C6 Astrocytes | mdpi.com |
Link to Endoplasmic Reticulum Stress
Sodium taurochenodeoxycholate (TCDCA), a taurine-conjugated form of the primary bile acid chenodeoxycholic acid, has been implicated in the cellular stress response, particularly concerning the endoplasmic reticulum (ER). The ER is a critical organelle responsible for protein folding and lipid synthesis. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR).
While some bile acids are known to induce ER stress, leading to apoptosis, certain taurine-conjugated bile acids like tauroursodeoxycholic acid (TUDCA) have been shown to act as chemical chaperones that can alleviate ER stress. nih.gov For instance, in models of ER stress-induced apoptosis in liver cells, TUDCA has been observed to reduce calcium efflux from the ER, inhibit the induction of the ER chaperone Bip/GRP78, and block the activation of caspase-12, a key mediator of ER stress-dependent apoptosis. nih.gov This suggests that specific bile acid conjugates can play a protective role by modulating the UPR. Although direct studies on sodium taurochenodeoxycholate's role as an ER stress modulator are less abundant, its structural similarity to other taurine-conjugated bile acids suggests potential involvement in these pathways. The balance between different bile acid species can thus be a critical determinant of whether a cell succumbs to or survives ER stress.
Inflammatory Processes and Immune Regulation
Sodium taurochenodeoxycholate is recognized for its significant roles in modulating inflammatory pathways and immune responses. nih.gov Research has demonstrated its inhibitory effects on both acute and chronic inflammation. nih.gov TCDCA can reduce capillary permeability and has shown anti-inflammatory activity in models of edema. nih.gov Furthermore, it has been found to inhibit swelling in models of adjuvant-induced arthritis. nih.gov The anti-inflammatory actions of TCDCA are attributed to its ability to down-regulate the expression of inflammatory mediators. nih.gov
While direct studies on sodium taurochenodeoxycholate's effect on nitric oxide (NO) production are specific, the broader context of bile acid and NO interaction is relevant. In states like sepsis-induced cholestasis, increased NO levels in hepatocytes are associated with decreased uptake of bile acids like taurocholate. nih.govnih.gov NO can inhibit the function of the sodium-taurocholate cotransporting polypeptide (NTCP), a key transporter for bile acid uptake into liver cells. nih.govnih.gov This inhibition occurs through a post-translational modification called S-nitrosylation, where NO binds to cysteine thiols on the transporter protein. nih.gov This modification leads to a noncompetitive inhibition of taurocholate uptake by reducing the amount of the transporter protein in the plasma membrane. nih.gov This interplay suggests that inflammatory conditions with high NO production can significantly alter bile acid homeostasis.
Sodium taurochenodeoxycholate has been shown to modulate the production of pro-inflammatory cytokines. In peritoneal macrophages from rats with adjuvant-induced arthritis, TCDCA significantly inhibited the mRNA expression levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This inhibition of cytokine production is mediated, at least in part, through the suppression of NF-κB activation. NF-κB is a crucial transcription factor that regulates the expression of numerous inflammatory and immune response genes. TCDCA was found to up-regulate the expression of IκBα, an inhibitory protein that prevents NF-κB from translocating to the nucleus and activating gene transcription. This mechanism highlights a key pathway through which TCDCA exerts its anti-inflammatory effects.
| Cytokine | Effect of Sodium Taurochenodeoxycholate | Reference |
| TNF-α | Inhibition of mRNA expression | |
| IL-1β | Inhibition of mRNA expression | |
| IL-6 | Inhibition of mRNA expression |
The influence of bile acids on antigen-presenting cells (APCs) is an emerging area of research. While specific data on sodium taurochenodeoxycholate is limited, studies on other bile acids, such as tauroursodeoxycholic acid (TUDCA), have shown that they can reduce the severity of graft-versus-host disease (GvHD). nih.gov This effect is mediated by decreasing the activity of the antigen presentation machinery in the intestinal epithelium, thereby preventing apoptosis of these cells. nih.gov Interestingly, this modulation of antigen presentation by TUDCA did not impair the beneficial graft-versus-leukemia effect in preclinical models. nih.gov This suggests that certain bile acids can selectively regulate immune responses at mucosal surfaces without causing systemic immunosuppression.
Oncology Research and Cancer Therapy Investigations
Bile acids, including sodium taurochenodeoxycholate, have been a subject of interest in oncology research due to their ability to influence cell survival and death pathways. While some bile acids are considered tumor promoters, others have demonstrated tumor-suppressive effects, often linked to the induction of programmed cell death. mdpi.com
Interactions with the Gut Microbiota
Influence on Gut Microbiota Composition and Diversity
In a study involving grass carp, dietary supplementation with sodium taurochenodeoxycholate (TCDCAS) was shown to influence the gut microbiota nih.gov. Furthermore, the study identified a positive correlation between the levels of taurochenodeoxycholic acid (TCDCA) and the abundance of two bacterial families, Lachnospiraceae and Ruminococcaceae, which have been associated with obesity in other studies nih.gov. This suggests that sodium taurochenodeoxycholate can selectively promote the proliferation of specific bacterial taxa, thereby altering the gut microbial landscape.
| Bile Salt Type | General Effect on Gut Microbiota | Specific Bacterial Correlations (with TCDCA) |
|---|---|---|
| Primary Bile Salts (e.g., Sodium Taurochenodeoxycholate) | Tend to increase diversity and induce community succession nih.gov | Positive correlation with Lachnospiraceae and Ruminococcaceae nih.gov |
Alterations in Bile Acid Biotransformation by Gut Microbiota
Upon entering the intestinal lumen, sodium taurochenodeoxycholate becomes a substrate for a variety of enzymatic reactions carried out by the resident microbiota nih.gov. These biotransformations significantly alter the chemical structure and physiological properties of the bile acid, leading to a diverse pool of secondary bile acids.
The initial and most widespread modification is deconjugation, catalyzed by bile salt hydrolases (BSH) nih.govnih.gov. This enzyme hydrolyzes the amide bond, cleaving the taurine (B1682933) molecule from the chenodeoxycholate steroid core uniprot.orguniprot.org. BSH activity is prevalent across several major bacterial phyla, including Firmicutes, Bacteroidetes, and Actinobacteria, with genera such as Lactobacillus, Bifidobacterium, Clostridium, and Enterococcus known to possess this enzymatic capability nih.govmdpi.com.
Following deconjugation, the resulting unconjugated primary bile acid, chenodeoxycholic acid (CDCA), can undergo further transformation, most notably 7α-dehydroxylation nih.govnih.gov. This reaction, performed by a more specialized group of strictly anaerobic bacteria, primarily within the Clostridium genus, converts CDCA into the secondary bile acid, lithocholic acid (LCA) nih.govresearcher.liferesearchgate.net. This multi-step process is a critical function of the gut microbiome, contributing significantly to the chemical diversity of the bile acid pool.
| Biotransformation Step | Substrate | Key Enzyme | Bacterial Genera Involved | Product |
|---|---|---|---|---|
| Deconjugation | Sodium Taurochenodeoxycholate | Bile Salt Hydrolase (BSH) nih.govuniprot.org | Lactobacillus, Bifidobacterium, Clostridium, Enterococcus uniprot.orgnih.gov | Chenodeoxycholic acid (CDCA) + Taurine |
| 7α-dehydroxylation | Chenodeoxycholic acid (CDCA) | 7α-dehydroxylase researcher.liferesearchgate.net | Clostridium nih.govresearchgate.net | Lithocholic acid (LCA) |
Microbiota-Mediated Bile Acid Signaling Crosstalk
The biotransformation of sodium taurochenodeoxycholate by the gut microbiota is not merely a metabolic process; it is a crucial component of a complex signaling network that facilitates communication between the gut microbiome and the host. The products of these transformations, particularly secondary bile acids like lithocholic acid, act as signaling molecules that regulate host metabolism and immune function by activating specific host receptors mdpi.comnih.govfrontiersin.org.
Two of the most important receptors in this signaling crosstalk are the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5) mdpi.comfrontiersin.org. Chenodeoxycholic acid (the deconjugated form of sodium taurochenodeoxycholate) is a potent activator of FXR, while its secondary bile acid derivative, lithocholic acid, is the most potent known natural ligand for TGR5 frontiersin.orgnih.gov.
Activation of these receptors in the intestine and liver triggers signaling cascades that have profound physiological effects. For instance, FXR activation in the ileum induces the secretion of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress bile acid synthesis, forming a negative feedback loop researchgate.net. TGR5 activation, on the other hand, can stimulate the release of glucagon-like peptide-1 (GLP-1), influencing glucose homeostasis nih.govresearchgate.net. By modifying the composition of the bile acid pool, the gut microbiota effectively modulates the activation of these receptors, thereby influencing host lipid metabolism, glucose regulation, and inflammatory responses nih.gov. This intricate crosstalk highlights the integral role of the gut microbiota in translating dietary and host signals, such as the presence of sodium taurochenodeoxycholate, into systemic physiological responses.
| Bile Acid | Primary Receptor Target | Key Downstream Signaling Event |
|---|---|---|
| Chenodeoxycholic acid (CDCA) | Farnesoid X Receptor (FXR) nih.gov | Induces FGF19 secretion, suppressing hepatic bile acid synthesis researchgate.net |
| Lithocholic acid (LCA) | Takeda G-protein-coupled Receptor 5 (TGR5) frontiersin.orgnih.gov | Stimulates GLP-1 secretion, influencing glucose metabolism nih.govresearchgate.net |
Advanced Research Methodologies and Investigative Approaches
In vitro and In vivo Model Systems for Studying Sodium Taurochenodeoxycholate
The study of Sodium Taurochenodeoxycholate is facilitated by a variety of in vitro and in vivo model systems, each offering unique advantages for investigating its biological functions.
In vitro models provide a controlled environment to study the specific cellular and molecular mechanisms of Sodium Taurochenodeoxycholate. These models are essential for dissecting transport kinetics, cellular signaling pathways, and metabolic transformations in isolation. Common in vitro systems include:
Primary Hepatocytes: These cells, isolated directly from liver tissue, closely mimic the physiological functions of the liver and are instrumental in studying the uptake, metabolism, and biliary excretion of Sodium Taurochenodeoxycholate.
Hepatoma Cell Lines (e.g., HepG2, HuH-7): These immortalized cell lines are widely used for their ease of culture and manipulation. They are valuable for high-throughput screening of compounds that may interact with bile acid pathways.
Transfected Cell Lines: Cell lines such as HEK293 or CHO cells can be genetically engineered to express specific bile acid transporters, like the Na+-taurocholate cotransporting polypeptide (NTCP), which is crucial for the hepatic uptake of Sodium Taurochenodeoxycholate. This allows for the detailed study of individual transporter function in a simplified system. For example, the Flp-In™ T-REx™ 293 cell system enables the generation of stable mammalian cell lines with inducible expression of a gene of interest, offering a controlled way to study transporter function frontiersin.org.
Organoids: Three-dimensional organoid cultures, particularly liver organoids, represent a more physiologically relevant in vitro model. They recapitulate the complex cellular architecture and interactions of the native organ, providing a more accurate platform to study the effects of Sodium Taurochenodeoxycholate on liver physiology and disease.
Caco-2 Cells: This human colon adenocarcinoma cell line is used as a model to mimic intestinal bile acid reuptake nih.gov.
In vivo models , primarily rodent models, are indispensable for understanding the systemic effects and integrated physiological roles of Sodium Taurochenodeoxycholate. These models allow for the investigation of its role in the enterohepatic circulation, lipid metabolism, and the pathogenesis of diseases. Commonly used in vivo models include:
Rats and Mice: These are the most common animal models for studying bile acid metabolism. They are used to investigate the effects of administering Sodium Taurochenodeoxycholate on sterol metabolism and cholesterol homeostasis nih.gov.
Bile Duct Cannulated Models: This surgical model in rodents allows for the direct collection of bile, enabling precise measurement of the biliary secretion of Sodium Taurochenodeoxycholate and other bile acids.
Germ-Free Mice: These animals are raised in a sterile environment and lack a gut microbiome. They are crucial for studying the role of gut bacteria in the metabolism of Sodium Taurochenodeoxycholate and other bile acids nih.gov.
Table 6.1: Comparison of Model Systems for Sodium Taurochenodeoxycholate Research
| Model System | Type | Key Applications | Advantages | Limitations |
| Primary Hepatocytes | In vitro | Uptake, metabolism, and transport studies | High physiological relevance | Limited lifespan, difficult to culture |
| Hepatoma Cell Lines | In vitro | High-throughput screening, mechanistic studies | Easy to culture and manipulate | May not fully recapitulate in vivo functions |
| Transfected Cell Lines | In vitro | Study of individual transporter function | High degree of control, specific | Lacks the complexity of native cells |
| Organoids | In vitro | Physiologically relevant studies of tissue function | Mimics tissue architecture and cell-cell interactions | More complex to culture and maintain |
| Caco-2 Cells | In vitro | Intestinal bile acid reuptake studies | Well-established model for intestinal barrier | Originates from a cancer cell line |
| Rodent Models | In vivo | Systemic metabolism, enterohepatic circulation | Integrated physiological system | Species differences in bile acid metabolism |
| Bile Duct Cannulated Models | In vivo | Biliary secretion studies | Direct measurement of bile composition | Invasive surgical procedure |
| Germ-Free Mice | In vivo | Role of gut microbiota in metabolism | Allows for controlled colonization studies | Requires specialized facilities |
Bioluminescence-Based Methods for Bile Acid Transporter Activity Assessment
Bioluminescence-based assays have emerged as a novel and powerful tool for assessing the activity of bile acid transporters in real-time. These methods offer a dynamic and sensitive way to measure the uptake of bile acids into living cells nih.gov.
A recently developed method utilizes a bioluminescent probe, cholic acid attached to luciferin (B1168401) via a linker (CA-SS-Luc) nih.govphysiology.org. When this probe is transported into cells expressing a bile acid transporter, such as NTCP, the linker is cleaved, releasing luciferin. In the presence of luciferase, which is co-expressed in the cells, a bioluminescent signal is produced that is proportional to the transporter activity nih.govphysiology.org.
This technique has been validated for measuring the activity of the apical sodium-dependent bile acid transporter (ASBT) and the sodium-taurocholate cotransporting polypeptide (NTCP) in cell culture and ex vivo intestinal models nih.gov. The bioluminescence is dependent on the concentration of the probe and the level of transporter expression nih.gov. Furthermore, the presence of natural bile acids can enhance the bioluminescence, providing a means to study the kinetics of transporter function nih.gov.
Genetic Manipulation and Knockout Models in Bile Acid Research
Genetic manipulation and the creation of knockout animal models have revolutionized the field of bile acid research. These techniques allow for the targeted disruption of genes encoding key enzymes and transporters in the bile acid metabolic pathway, providing invaluable insights into their physiological functions.
Knockout mouse models are a cornerstone of this research. By deleting specific genes, researchers can study the resulting phenotype and infer the function of the knocked-out gene. For example, knockout mice for the Cyp7a1 gene, which encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis, have been instrumental in understanding the regulation of this pathway nih.gov. Similarly, knockout models for bile acid transporters like NTCP are used to investigate their roles in bile acid homeostasis nih.gov. The development of conditional knockout models allows for the deletion of a gene in a specific tissue or at a particular time, providing even greater precision in studying gene function nih.gov.
The use of gene-trap knockout strategies has also been employed to create models with reduced, but not completely absent, gene expression, which can be useful for studying the effects of partial loss-of-function biorxiv.org.
Proteomic and Metabolomic Profiling in Response to Sodium Taurochenodeoxycholate
Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in proteins and metabolites, respectively, in response to a particular stimulus, such as exposure to Sodium Taurochenodeoxycholate.
Proteomic profiling involves the large-scale study of proteins. In the context of Sodium Taurochenodeoxycholate research, this can be used to identify changes in the expression of proteins involved in bile acid synthesis, transport, and signaling. Techniques such as two-dimensional gel electrophoresis and mass spectrometry-based methods are used to separate and identify proteins. For instance, detergents like sodium deoxycholate are used to solubilize membrane proteins for proteomic analysis, which is relevant for studying bile acid transporters nih.govnih.gov.
Metabolomic profiling focuses on the comprehensive analysis of all metabolites in a biological sample. This approach can reveal shifts in metabolic pathways in response to Sodium Taurochenodeoxycholate. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a common analytical platform for metabolomics. Studies have used metabolomics to identify changes in bile acid profiles in various physiological and pathological conditions sciencepublishinggroup.com. For example, metabolomic analysis of zebrafish exposed to sodium taurocholate revealed significant changes in metabolites related to energy metabolism and amino acid pathways nih.gov.
Table 6.3: Proteomic and Metabolomic Approaches in Sodium Taurochenodeoxycholate Research
| Approach | Focus | Key Techniques | Insights Gained |
| Proteomics | Global analysis of proteins | 2D-PAGE, Mass Spectrometry (e.g., LC-MS/MS) | Identification of changes in the expression of enzymes, transporters, and signaling proteins in response to Sodium Taurochenodeoxycholate. |
| Metabolomics | Comprehensive analysis of metabolites | GC-MS, LC-MS, NMR Spectroscopy | Elucidation of alterations in metabolic pathways and identification of biomarkers associated with Sodium Taurochenodeoxycholate exposure. |
Histopathological and Immunohistochemical Analysis in Disease Models
Histopathological and immunohistochemical analyses are fundamental techniques for examining the effects of Sodium Taurochenodeoxycholate on tissue structure and cellular protein expression in the context of disease models.
Histopathological analysis involves the microscopic examination of stained tissue sections to identify morphological changes associated with disease or treatment. This is a crucial endpoint in many experimental models, providing a visual assessment of tissue damage, inflammation, and other pathological features nih.govmdpi.com. For example, in models of acute pancreatitis induced by sodium taurocholate, histopathology is used to characterize the sequential changes in the pancreas and other organs, such as focal hemorrhages, necrosis, and inflammatory cell infiltration primescholars.comnih.gov.
Immunohistochemical (IHC) analysis is a technique that uses antibodies to detect the specific location of proteins within a tissue section thermofisher.comnih.gov. This allows for the visualization of the expression and distribution of key proteins involved in the response to Sodium Taurochenodeoxycholate. For instance, IHC can be used to examine the expression of bile acid transporters, inflammatory markers, or proteins involved in cell proliferation and apoptosis. The technique typically involves preparing the tissue sample, retrieving the antigen, blocking non-specific signals, detecting the target with antibodies, and visualizing the result thermofisher.com.
Future Directions and Emerging Research Avenues
Elucidation of Novel Signaling Pathways and Receptor Interactions
Future research will likely focus on uncovering novel signaling cascades and receptor interactions involving sodium taurochenodeoxycholate. While its interaction with the farnesoid X receptor (FXR) is well-documented, its effects on other cellular signaling pathways are less understood. For instance, bile acids can act as signaling molecules that modulate glucose, lipid, and energy metabolism. They can stimulate the G protein-coupled receptor (TGR5) in enteroendocrine cells, which promotes the release of glucagon-like peptide-1 (GLP-1), an important mediator of insulin (B600854) release. Further investigation into these and other potential pathways, such as the MAPK signaling pathway, is warranted to fully comprehend the scope of TCDCA's influence.
A deeper understanding of the structural basis of these interactions is also crucial. High-resolution structural studies of TCDCA bound to its receptors can provide a blueprint for the rational design of drugs that can modulate these interactions for therapeutic benefit. The Na+-taurocholate co-transporting polypeptide (NTCP) is another key protein of interest, as it is the primary transporter for the uptake of bile acids into liver cells and also serves as a receptor for the hepatitis B and D viruses. Elucidating the precise mechanisms of TCDCA's interaction with NTCP and other transporters could lead to novel therapeutic strategies for liver diseases and viral hepatitis.
Comprehensive Understanding of Species-Specific Responses
Significant differences in bile acid metabolism and physiology exist across different species, which complicates the translation of findings from animal models to humans. For example, the amidation of bile acids is primarily with taurine (B1682933) in humans, chimpanzees, dogs, hamsters, rats, and mice, while it is predominantly with glycine (B1666218) in minipigs and rabbits. Furthermore, hydroxylation of bile acids is highest in rats and mice and lowest in humans, chimpanzees, and minipigs.
Future research must focus on a more comprehensive understanding of these species-specific responses to sodium taurochenodeoxycholate. This includes comparative studies on the expression and function of key bile acid transporters and receptors across different species. Such studies will be instrumental in developing more accurate and predictive animal models for human diseases related to altered bile acid metabolism. A deeper understanding of these differences will also be critical for the preclinical assessment of drugs that target bile acid pathways.
Table 1: Species Differences in Bile Acid Metabolism
| Metabolic Pathway | Human/Chimpanzee | Rat/Mice | Minipig/Rabbit | Dog/Hamster |
|---|---|---|---|---|
| Primary Amidation | Taurine | Taurine | Glycine | Taurine |
| Hydroxylation | Low | High | Low | Intermediate |
| Sulfation | Major Pathway | Minor Pathway | Minor Pathway | Minor Pathway |
| Glucuronidation | Minor Pathway | Minor Pathway | Minor Pathway | Major Pathway |
Exploration of Long-Term Physiological and Pathophysiological Impacts
While the acute effects of sodium taurochenodeoxycholate are relatively well-studied, its long-term physiological and pathophysiological impacts remain an area of active investigation. Chronic elevation of bile acids, as seen in cholestatic liver diseases, can lead to severe liver damage, including fibrosis and cirrhosis. Serum levels of TCDCA are increased in patients with liver cirrhosis and may serve as a marker for disease progression.
Future studies should utilize long-term animal models of chronic liver disease to dissect the specific role of TCDCA in the progression of liver fibrosis and other pathologies. Furthermore, there is growing evidence that altered bile acid profiles during pregnancy, such as in intrahepatic cholestasis of pregnancy (ICP), can have long-term health consequences for the offspring, including an increased risk of obesity and diabetes. Longitudinal studies in human cohorts and corresponding animal models are needed to fully understand the long-term health risks associated with elevated TCDCA levels.
Integration of Multi-Omics Data for Systems-Level Understanding
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a systems-level understanding of the biological effects of sodium taurochenodeoxycholate. Integrating these multi-omics datasets can help to identify novel biomarkers, therapeutic targets, and regulatory networks that are influenced by TCDCA.
Future research should focus on applying these multi-omics approaches to both in vitro and in vivo models of TCDCA exposure. For example, transcriptomic and proteomic analyses of liver cells treated with TCDCA could reveal novel gene and protein expression changes that mediate its effects. Metabolomic profiling of biofluids from animals or humans with altered TCDCA levels could identify novel metabolic pathways that are impacted. The integration of these diverse datasets will be crucial for constructing comprehensive models of TCDCA's biological functions.
Investigation of Environmental and Dietary Factors Modulating Sodium Taurochenodeoxycholate Effects
The composition and function of the gut microbiota are heavily influenced by environmental and dietary factors, which in turn can significantly impact bile acid metabolism. For instance, the consumption of different dietary proteins can alter the gut microbial community and lead to changes in fecal bile acid profiles. Diets rich in saturated fats have been shown to negatively modulate the gut microbiota, while unsaturated plant-based fats can promote the growth of beneficial bacteria.
Future research should aim to elucidate the complex interplay between diet, the gut microbiome, and sodium taurochenodeoxycholate metabolism and signaling. This could involve controlled dietary intervention studies in humans and animals to assess how specific nutrients affect TCDCA levels and its downstream effects. Understanding these interactions could lead to the development of personalized dietary recommendations for the management of diseases associated with altered bile acid homeostasis.
Table 2: Influence of Dietary Factors on Gut Microbiota and Bile Acids
| Dietary Factor | Effect on Gut Microbiota | Impact on Bile Acids |
|---|---|---|
| High Saturated Fat | Decreases beneficial microbes (e.g., Bifidobacterium, Lactobacillus) | May alter bile acid profiles, potentially promoting inflammation |
| Unsaturated Plant-Based Fats | Increases beneficial bacteria and butyrate (B1204436) producers | May lead to a more favorable bile acid profile |
| Animal-Based Protein | Decreased Bifidobacterium abundance | Elevated primary and conjugated fecal bile acids |
| Plant-Based Protein | Enriched Bifidobacteriaceae and Lachnospiraceae | Stimulates short-chain fatty acid production |
Advanced Computational Modeling and In Silico Approaches
Computational modeling and in silico approaches are powerful tools for studying the interactions of small molecules like sodium taurochenodeoxycholate with their biological targets. Techniques such as 3D-pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and Bayesian modeling can be used to predict the binding affinity and activity of compounds at specific receptors and transporters.
Future research should leverage these advanced computational methods to accelerate the discovery of novel modulators of TCDCA signaling. For example, in silico screening of large chemical libraries could identify new compounds that either mimic or block the effects of TCDCA at its receptors. Molecular dynamics simulations can provide insights into the conformational changes that occur upon TCDCA binding to its targets. These computational approaches, when integrated with experimental validation, will be invaluable for the development of new therapeutic agents.
Q & A
Basic: What analytical methods are recommended for quantifying NaTCDC in biological samples?
Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for precise quantification. A validated protocol involves dissolving NaTCDC in methanol to prepare stock solutions (1 mg/mL), followed by serial dilution to working concentrations. Internal standards (e.g., deuterated NaTCDC) improve accuracy . Ensure calibration curves are linear (R² >0.99) and include quality controls to assess intra-day and inter-day variability .
Advanced: How do experimental models (e.g., in vitro vs. in vivo) influence NaTCDC’s observed bioactivity?
Answer:
- In vitro: NaTCDC induces apoptosis in cell lines (e.g., hepatocytes) at concentrations ≥50 µM, mediated by caspase-3 activation. However, solubility in aqueous buffers may require bile acid carriers (e.g., dimethyl sulfoxide) to prevent micelle formation, which can alter bioavailability .
- In vivo: Hamster studies show NaTCDC increases fecal bile acid excretion by 7-fold and upregulates hepatic CYP7A1 activity, linking it to cholesterol metabolism. Human trials note dose-dependent LDL-C reduction, but interspecies variations in bile acid transporters (e.g., ASBT) require careful extrapolation .
Advanced: How can contradictory data on NaTCDC’s pro-apoptotic vs. anti-inflammatory effects be resolved?
Answer: Context-dependent mechanisms must be considered:
- Pro-apoptotic effects: Observed in cancer cells via mitochondrial membrane depolarization and ROS generation. Use flow cytometry with Annexin V/PI staining to confirm apoptosis specificity .
- Anti-inflammatory effects: Mediated by NF-κB inhibition in immune cells. Pair RNA-seq with cytokine profiling (e.g., IL-6, TNF-α) to identify pathway crosstalk. Dose-response studies (0–100 µM) are critical, as low doses may suppress inflammation while high doses trigger apoptosis .
Basic: What are key considerations for preparing NaTCDC stock solutions?
Answer:
- Solvent: Use methanol for initial dissolution to avoid micelle formation. For cell culture, dilute in PBS (pH 7.4) with ≤0.1% DMSO.
- Storage: Stock solutions are stable at 4°C for ≤1 month; long-term storage requires -80°C. Verify purity via LC-MS before use .
Advanced: What methodological challenges arise in studying NaTCDC’s interactions with bile acid sequestrants?
Answer:
- Binding assays: Use resins (e.g., DMP504) to measure NaTCDC binding efficiency. Competitive binding with other bile acids (e.g., sodium glycocholate) requires isotopically labeled tracers to differentiate binding affinities .
- In vivo validation: Monitor fecal bile acid excretion and hepatic CYP7A1 activity in cholestatic models. Note that resin efficacy in rodents may overestimate human outcomes due to differences in bile acid pool composition .
Basic: How is NaTCDC structurally characterized?
Answer:
- NMR: ¹H and ¹³C NMR confirm the taurine-conjugated structure, with key peaks at δ 3.6 ppm (taurine methylene) and δ 0.6 ppm (steroid methyl groups).
- High-resolution MS: Electrospray ionization (ESI) in negative mode detects [M-Na]⁻ ions (m/z 498.3) .
Advanced: What experimental controls are essential for NaTCDC’s immunomodulatory studies?
Answer:
- Negative controls: Use unconjugated bile acids (e.g., chenodeoxycholic acid) to isolate taurine-specific effects.
- Pharmacological inhibitors: Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) or anti-inflammatory agents (e.g., dexamethasone) clarifies mechanistic pathways .
Basic: How does NaTCDC’s surfactant property impact experimental design?
Answer: Its low pKa (1.5) ensures negative charge in physiological pH, enhancing micelle formation. Use critical micellar concentration (CMC) assays to determine thresholds. For cell studies, concentrations below CMC (≈2 mM) prevent membrane disruption .
Advanced: What are the limitations of translating NaTCDC’s in vitro findings to clinical applications?
Answer:
- Bioavailability: Enterohepatic recirculation in humans reduces systemic exposure compared to in vitro models. Simulate intestinal reabsorption using Caco-2 cell monolayers.
- Species-specific metabolism: Rodent CYP7A1 activity is 10-fold higher than humans, necessitating humanized liver models for drug efficacy studies .
Basic: How is NaTCDC stability assessed under varying experimental conditions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
